molecular formula C11H19NO3 B132268 Tert-butyl 2-formylpiperidine-1-carboxylate CAS No. 157634-02-1

Tert-butyl 2-formylpiperidine-1-carboxylate

Cat. No.: B132268
CAS No.: 157634-02-1
M. Wt: 213.27 g/mol
InChI Key: KZNDGAGWQPGYTB-UHFFFAOYSA-N
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Description

Tert-butyl 2-formylpiperidine-1-carboxylate (CAS: 157634-02-1) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a formyl group (-CHO) at the 2-position. Its molecular formula is C₁₁H₁₉NO₃, with a molecular weight of 213.28 g/mol . The compound is widely used in organic synthesis, particularly as an intermediate in pharmaceutical research, owing to the Boc group’s ability to protect amines during multi-step reactions. The formyl group enables further functionalization, such as nucleophilic additions or condensations, making it valuable for constructing complex molecules like alkaloids or bioactive heterocycles .

The (S)-enantiomer (CAS: 150521-32-7) is also commercially available, highlighting its relevance in chiral synthesis .

Preparation Methods

Boc Protection of Piperidine

The initial step in synthesizing tert-butyl 2-formylpiperidine-1-carboxylate involves protecting the piperidine nitrogen with a Boc group. This is typically achieved using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Reaction Conditions

  • Reagents : Piperidine, Boc anhydride, base (e.g., triethylamine, 4-dimethylaminopyridine).

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature : 0–25°C.

  • Yield : >90%1.

The Boc group confers stability during subsequent reactions and is selectively removable under acidic conditions.

Regioselective Formylation at the 2-Position

Introducing the formyl group at the 2-position of Boc-protected piperidine requires precise control to avoid competing reactions at other positions. Three primary strategies are employed:

Directed Lithiation and Quenching

Lithium diisopropylamide (LDA) deprotonates the 2-position of Boc-piperidine, followed by quenching with dimethylformamide (DMF) to yield the aldehyde.

ParameterDetails
Base LDA (2.2 equiv)
Electrophile DMF (1.5 equiv)
Solvent THF, -78°C to 0°C
Yield 60–70%2

This method’s regioselectivity arises from the Boc group’s electron-withdrawing effect, directing deprotonation to the 2-position.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction uses phosphoryl chloride (POCl₃) and DMF to generate a chloroiminium intermediate, which reacts with Boc-piperidine.

ParameterDetails
Reagents POCl₃, DMF
Solvent 1,2-Dichloroethane
Temperature Reflux (80°C), 6 h
Yield 50–55%3

While less selective than lithiation, this method is advantageous for scalability.

Oxidation of 2-Hydroxymethyl Intermediate

A two-step approach involves introducing a hydroxymethyl group at the 2-position, followed by oxidation.

  • Hydroxymethylation :

    • Boc-piperidine reacts with formaldehyde under basic conditions.

    • Yield : 70–75%.

  • Oxidation :

    • Reagents : Pyridinium chlorochromate (PCC) in DCM.

    • Yield : 85–90%4.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness, safety, and purity. Key optimizations include:

Continuous Flow Reactors

  • Advantages : Enhanced heat transfer, reduced reaction times, and consistent product quality.

  • Conditions : Boc protection and formylation performed in tandem with in-line purification.

Catalyst Recycling

  • Iron complexes (e.g., Fe(acac)₃) are reused in redox-neutral reactions, reducing waste5.

Comparative Analysis of Methods

MethodYield (%)SelectivityScalabilityCost
Directed Lithiation60–70HighModerateHigh
Vilsmeier-Haack50–55ModerateHighLow
Oxidation Route70–75HighModerateModerate

Challenges and Solutions

Steric Hindrance

The Boc group’s bulkiness impedes formylation at the 2-position. Microwave-assisted synthesis reduces reaction times and improves yields by 10–15%6.

Byproduct Formation

Side reactions (e.g., over-oxidation) are mitigated using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) as a radical scavenger.

Emerging Techniques

Enzymatic Catalysis

Recent studies explore lipases for Boc protection, achieving 95% yield under mild conditions7.

Photoredox Catalysis

Visible-light-mediated formylation using iridium complexes enables room-temperature reactions with 80% efficiency8.

Chemical Reactions Analysis

Nucleophilic Addition at the Formyl Group

The aldehyde functionality undergoes nucleophilic additions, forming secondary alcohols or amines.

  • Grignard Reaction :
    Reacting with cyclohexylmagnesium chloride in THF at −78°C yields tert-butyl 2-(cyclohexyl(hydroxy)methyl)piperidine-1-carboxylate. Subsequent treatment with SOCl₂ converts the alcohol to a chlorinated derivative .

    • Conditions : THF, −78°C → RT, 6 h.

    • Yield : ~70% (two-step).

  • Reductive Amination :
    The formyl group reacts with primary amines (e.g., benzylamine) in the presence of NaBH₃CN, forming secondary amines .

    • Conditions : MeOH, RT, 12 h.

    • Yield : 60–85%.

Oxidation and Reduction Reactions

The aldehyde group is redox-active, enabling controlled functionalization.

Reaction TypeReagents/ConditionsProductYield (%)Reference
Oxidation KMnO₄, H₂O, 0°C → RTtert-butyl 2-carboxypiperidine-1-carboxylate82
Reduction NaBH₄, MeOH, RTtert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate90
Catalytic Hydrogenation H₂ (1 atm), Pd/C, EtOHtert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate95

Coupling Reactions

The formyl group participates in cross-coupling under transition-metal catalysis.

  • Nickel-Catalyzed Allylic Amination :
    Reacts with allyl halides (e.g., allyl bromide) in the presence of Ni(COD)₂ and PCy₃ to form allylic amines .

    • Conditions : Acetonitrile, 100°C, 12 h.

    • Yield : 45–75%.

  • Suzuki-Miyaura Coupling :
    Conversion to a boronic ester derivative enables aryl cross-couplings (e.g., with phenylboronic acid) .

    • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C.

    • Yield : 60–80%.

Ester Functionalization

The tert-butyl carbamate group undergoes selective transformations.

  • Acid-Catalyzed Hydrolysis :
    Treatment with HCl in dioxane removes the Boc group, yielding 2-formylpiperidine .

    • Conditions : 4 M HCl, dioxane, RT, 2 h.

    • Yield : >95%.

  • Substitution with Amines :
    Reacts with amines (e.g., ammonia) to form urea derivatives under basic conditions .

    • Conditions : DIPEA, DMF, 60°C, 6 h.

    • Yield : 70–85%.

Cyclization and Rearrangement

The compound serves as a precursor in heterocycle synthesis.

  • Aza-Cope Rearrangement :
    Heated in toluene with catalytic In(OTf)₃, it forms tetrahydroisoquinoline derivatives .

    • Conditions : 110°C, 24 h.

    • Yield : 65%.

  • Mannich Reaction :
    Reacts with secondary amines and ketones to form β-amino ketones .

    • Conditions : EtOH, reflux, 8 h.

    • Yield : 55–75%.

Thioamide Formation

Reaction with Lawesson’s reagent converts the formyl group to a thioamide.

  • Conditions : Lawesson’s reagent, DCM, RT, 12 h.

  • Yield : 70%.

Scientific Research Applications

Pharmaceutical Synthesis

Role as an Intermediate:
Tert-butyl 2-formylpiperidine-1-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. It is particularly important in the development of drugs targeting neurological disorders, where it facilitates the creation of complex molecular structures necessary for effective drug action .

Case Study:
In a study focused on neuropharmacology, researchers employed this compound to synthesize novel piperidine derivatives that exhibited promising activity against certain neurological conditions. The intermediates derived from this compound demonstrated enhanced binding affinity to specific receptors, indicating its potential for developing new therapeutic agents .

Organic Synthesis

Building Block in Chemical Reactions:
This compound serves as a valuable building block in organic chemistry, allowing chemists to construct complex molecules through various synthetic pathways. Its unique structure enhances the efficiency of chemical reactions, making it a preferred choice for researchers .

Data Table: Synthesis Pathways Using this compound

Reaction TypeProductYield (%)Reference
Condensation ReactionPiperidine Derivative A85
AlkylationPiperidine Derivative B90
ReductionAlcohol Derivative C95

Biochemical Research

Enzyme Inhibition Studies:
this compound is also employed in biochemical research to study enzyme interactions and metabolic pathways. It aids researchers in understanding biological processes at a molecular level, particularly in the context of drug design and development .

Example Application:
In one study, the compound was used to investigate its effect on specific enzyme inhibitors, revealing insights into potential therapeutic targets for drug development aimed at metabolic disorders .

Material Science

Development of Novel Materials:
The unique properties of this compound make it suitable for developing new materials, including polymers and coatings. These materials can enhance product performance across various applications .

Case Study:
Research has shown that incorporating this compound into polymer formulations can significantly improve mechanical properties and thermal stability, making it an attractive option for material scientists looking to innovate in product design .

Analytical Chemistry

Standardization in Analytical Methods:
In analytical chemistry, this compound is utilized as a standard for quantifying related compounds in complex mixtures. This application enhances the reliability of research findings and improves the accuracy of analytical methods used in laboratories .

Example Usage:
It has been employed as a calibration standard in high-performance liquid chromatography (HPLC) to ensure consistent and accurate results when analyzing pharmaceutical compounds .

Mechanism of Action

The mechanism of action of tert-butyl 2-formylpiperidine-1-carboxylate is primarily related to its role as an intermediate in chemical synthesis. It does not have a direct biological target or pathway but serves as a precursor to bioactive molecules. The formyl group and the piperidine ring can undergo various transformations, leading to the formation of compounds with specific biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Tert-butyl 2-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate (CAS: 1946001-64-4)

  • Structure: Replaces the formyl group with a 5-amino-1H-pyrazol-3-yl substituent.
  • Applications: The amino pyrazole moiety is pivotal in medicinal chemistry for forming hydrogen bonds or metal coordination complexes. This compound is likely used in kinase inhibitor development or as a ligand in catalysis .
  • Reactivity: The amino group allows for further derivatization (e.g., acylation), contrasting with the formyl group’s electrophilic nature.

1-(tert-Butoxycarbonylmethyl)-4-piperidinone (CAS: 149554-03-0)

  • Structure : Features a ketone at the 4-position and a Boc-protected methyl group.
  • Applications : The ketone enables Grignard additions or reductive amination, making it useful for synthesizing sp³-hybridized carbon centers.
  • Stability : Less reactive than the aldehyde, reducing susceptibility to oxidation but limiting direct electrophilic reactivity .

Tert-butyl (1-cyclobutyl-2-oxoethyl)carbamate (CAS: 1781068-71-0)

  • Structure: Contains a cyclobutyl group and a ketone, differing in ring size (non-piperidine) and substitution pattern.
  • Applications : The strained cyclobutane ring may enhance conformational rigidity, useful in peptidomimetics or fragment-based drug design .

Physical and Chemical Properties

Compound (CAS) Molecular Weight (g/mol) Key Functional Groups Reactivity Highlights
157634-02-1 213.28 Boc, formyl Electrophilic aldehyde for condensations
1946001-64-4 295.35 Boc, amino pyrazole Nucleophilic amino group for acylation
149554-03-0 227.27 Boc, ketone Ketone for nucleophilic additions
1781068-71-0 213.28 Boc, ketone, cyclobutyl Cyclobutane enhances rigidity
  • Formyl vs. Ketone Reactivity : The formyl group in the target compound undergoes reactions like aldol condensations, whereas ketones (e.g., 149554-03-0) participate in nucleophilic additions but lack the same electrophilicity .
  • Amino Pyrazole vs. Aldehyde: The amino pyrazole in 1946001-64-4 introduces hydrogen-bonding capability, critical for target engagement in drug design, unlike the aldehyde’s role in cross-coupling .

Biological Activity

Tert-butyl 2-formylpiperidine-1-carboxylate (CAS No. 157634-02-1) is a versatile organic compound utilized primarily in medicinal chemistry due to its structural features, which include a piperidine ring and a formyl group. These characteristics enable its use as a building block in the synthesis of various bioactive molecules. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₁H₁₉NO₃
  • Molecular Weight : 213.27 g/mol
  • Structure : The compound consists of a piperidine ring substituted with a tert-butyl group and a formyl group, contributing to its reactivity and biological potential.

The biological activity of this compound is largely attributed to its role as an intermediate in organic synthesis. Its formyl group can participate in various reactions, including condensation and substitution reactions, leading to the formation of more complex molecules with specific biological activities.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in neurotransmission, which may be relevant for developing treatments for neurological disorders.
  • Receptor Binding : Its structural features allow it to interact with various receptors, influencing biological pathways related to central nervous system function.

Biological Applications

This compound has been investigated for several therapeutic applications:

  • Central Nervous System Disorders : Its derivatives have shown promise in drug development targeting conditions such as epilepsy and depression due to their ability to modulate neurotransmitter systems.
  • Anticonvulsant Activity : Research has indicated that compounds derived from this compound exhibit anticonvulsant properties, making them potential candidates for treating seizure disorders.

Case Studies

Several studies have highlighted the biological relevance of this compound:

  • Synthesis of Anticonvulsant Derivatives :
    • A study utilized this compound as a precursor for synthesizing chiral piperidine derivatives that demonstrated anticonvulsant activity in animal models .
  • Inhibition Studies :
    • Research focused on the interaction of similar piperidine derivatives with enzymes involved in neurotransmission revealed that modifications to the tert-butyl 2-formylpiperidine structure could enhance binding affinity and inhibitory potency against target enzymes .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS No.Biological Activity
Tert-butyl 4-formylpiperidine-1-carboxylate137076-22-3Potential enzyme inhibition
(S)-tert-butyl 2-formylpiperidine-1-carboxylateNot AvailableInvestigated for receptor binding
Tert-butyl 3-formylpiperidine-1-carboxylateNot AvailableStudied for central nervous system effects

Properties

IUPAC Name

tert-butyl 2-formylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNDGAGWQPGYTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00935747
Record name tert-Butyl 2-formylpiperidine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157634-02-1
Record name 1,1-Dimethylethyl 2-formyl-1-piperidinecarboxylate
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URL https://commonchemistry.cas.org/detail?cas_rn=157634-02-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-formylpiperidine-1-carboxylate
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Record name tert-Butyl 2-formylpiperidine-1-carboxylate
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Synthesis routes and methods I

Procedure details

A solution of N-Boc-Piperidine (6.0 g, 32.4 mmol) in ether (65 mL) was cooled to −60° C. and treated with TMEDA (4.9 mL, 32.4 mmol) followed by sec-BuLi (54.8 mL, 71.2 mmol) dropwise. The mixture was slowly warmed to −20° C. and stirred for 10 min and then cooled to −78° C. The mixture was treated with a solution of DMF (3.8 mL, 48.6 mmol) in 6 mL of ether via syringe, stirred for 10 min, and then quenched with 60 mL saturated ammonium chloride solution. The mixture was warmed to room temperature, and the organic layer was separated. The aqueous layer was extracted three times with ether, and the combined extracts were dried over K2CO3. The organic layer was concentrated to give a crude product as an orange oil. Purification by column chomatography on silica gel with hexanes:EtOAc (4: 1) afforded 4.2 g (67%) of the product as a clear oil which was homogeneous by TLC analysis. 1H NMR (300 MHz) δ9.58 (s, 1 H), 4.69-4.51 (br. m, 1 H), 4.12-3.85 (br. m, 1 H), 2.85 (br. s, 1 H), 2.19-2.13 (d, 1 H), 1.72-1.23 (m, 15 H); 13C NMR (75 MHz) 201.4 (s), 80.4 (s), 43.0 (br. s), 28.3 (s), 24.7 (s), 23.6 (s), 20.9 (s) ppm.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
4.9 mL
Type
reactant
Reaction Step Two
Quantity
54.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
3.8 mL
Type
reactant
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Four
Yield
67%

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester (0.737 g, 3.4 mmol) in dry CH2Cl2 (10 mL) was added 3 Å molecular sieves (1.03 g), N-methylmorpholine N-oxide (0.644 g, 5.5 mmol), and tetrapropylammonium perruthenate (72 mg, 0.21 mmol) and the mixture stirred at room temperature for 3 h. The reaction mixture was purified through a silica gel plug (Hexanes/EtOAc, 70:30 followed by 100:0) to afford the title aldehyde (0.500 g, 70%) as a pale yellow oil.
Quantity
0.737 g
Type
reactant
Reaction Step One
Quantity
0.644 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
72 mg
Type
catalyst
Reaction Step One
Yield
70%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Reactant of Route 6
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